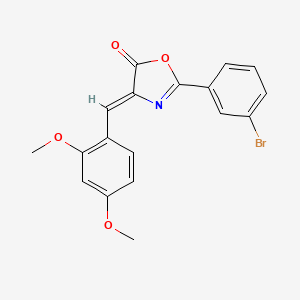![molecular formula C20H30N2O3 B5977593 2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical name, Oxo-M.
Mechanism of Action
The mechanism of action of Oxo-M involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Oxo-M has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Oxo-M has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. The compound has also been found to reduce blood glucose levels in diabetic mice. Additionally, Oxo-M has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Oxo-M in lab experiments is its ability to selectively target the NF-κB signaling pathway, which is involved in various cellular processes. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on Oxo-M. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of Oxo-M and its toxicity in vivo.
Synthesis Methods
The synthesis method of Oxo-M involves the reaction between 3-phenylpropylamine and 3-chloropropionyl chloride, followed by the reaction with morpholine and sodium hydroxide. The final product is obtained through the reaction with 1,2-epoxypropane and purification through column chromatography.
Scientific Research Applications
Oxo-M has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
3-(oxazinan-2-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-20(11-13-22-12-4-5-15-25-22)21-14-16-24-19(17-21)10-6-9-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXHROFMIEWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)
![2,2'-{[1-methyl-2-(8-quinolinylsulfonyl)ethyl]imino}diethanol](/img/structure/B5977544.png)

![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B5977571.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5977576.png)
![8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5977583.png)
![4-(2-hydroxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5977585.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)
![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)